methyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by:
- A methyl ester at position 3.
- An amino group at position 2.
- A 2-(4-methoxyphenyl)ethyl substituent at position 1.
Pyrroloquinoxalines are heterocyclic compounds of significant pharmacological interest due to their structural similarity to bioactive molecules, such as kinase inhibitors and receptor modulators . While direct biological data for this compound are unavailable in the provided evidence, its structural analogs highlight its relevance in medicinal chemistry research.
Properties
IUPAC Name |
methyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-27-14-9-7-13(8-10-14)11-12-25-19(22)17(21(26)28-2)18-20(25)24-16-6-4-3-5-15(16)23-18/h3-10H,11-12,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVXZIXIHRXAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrroloquinoxaline derivatives, emphasizing substituent effects, ester groups, and molecular properties.
Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives
Key Comparative Insights:
Steric and Conformational Features :
- The 2-naphthyl group in provides a bulky, planar structure conducive to π-π stacking but may limit access to sterically sensitive binding sites .
- The 2-(4-methoxyphenyl)ethyl chain in the target compound offers conformational flexibility, enabling adaptive interactions with biological targets compared to rigid substituents .
Ester Group Influence :
- Methyl esters (target compound and ) are more prone to hydrolysis than ethyl or heptyl esters, affecting metabolic stability .
- Heptyl esters () significantly increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Substituent Positional Effects :
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